molecular formula C10H11F3N2O B3248432 N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide CAS No. 1864058-30-9

N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide

Cat. No.: B3248432
CAS No.: 1864058-30-9
M. Wt: 232.20
InChI Key: QVCYFVIDCSFSGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide can be achieved through several methods. One common approach involves the selective acylation of 3-amino-5-methylbenzylamine with trifluoroacetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, with the temperature maintained at around 0-5°C to ensure selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to higher yields and purity. The use of microreactors also minimizes the formation of by-products and reduces the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable scaffold for various applications .

Properties

IUPAC Name

N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-6-2-7(4-8(14)3-6)5-15-9(16)10(11,12)13/h2-4H,5,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCYFVIDCSFSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide
Reactant of Route 2
N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide
Reactant of Route 3
N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide
Reactant of Route 4
Reactant of Route 4
N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide
Reactant of Route 5
N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide
Reactant of Route 6
N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide

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